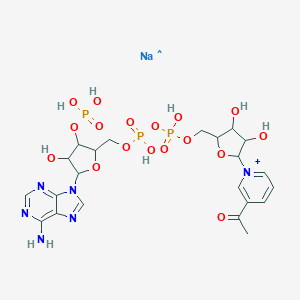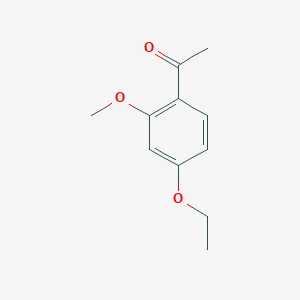
1-(4-Ethoxy-2-methoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethoxy-2-methoxyphenyl)ethanone, also known as EMPE, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of aryl ketones and has a molecular formula of C11H14O3. In
科学研究应用
1-(4-Ethoxy-2-methoxyphenyl)ethanone has been investigated for its potential therapeutic applications in various scientific studies. One of the most promising applications of 1-(4-Ethoxy-2-methoxyphenyl)ethanone is its ability to inhibit the growth of cancer cells. Studies have shown that 1-(4-Ethoxy-2-methoxyphenyl)ethanone can induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer, lung cancer, and leukemia. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
作用机制
The mechanism of action of 1-(4-Ethoxy-2-methoxyphenyl)ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways in cancer cells. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell survival. By inhibiting histone deacetylases, 1-(4-Ethoxy-2-methoxyphenyl)ethanone can induce apoptosis in cancer cells. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
生化和生理效应
1-(4-Ethoxy-2-methoxyphenyl)ethanone has been shown to have various biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 1-(4-Ethoxy-2-methoxyphenyl)ethanone has also been shown to have anti-bacterial and anti-fungal properties. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using 1-(4-Ethoxy-2-methoxyphenyl)ethanone in lab experiments is its high purity and stability. The synthesis method of 1-(4-Ethoxy-2-methoxyphenyl)ethanone has been optimized for high yield and purity, which makes it a reliable compound for scientific studies. 1-(4-Ethoxy-2-methoxyphenyl)ethanone is also stable under various conditions, which allows for long-term storage and easy handling. However, one of the limitations of using 1-(4-Ethoxy-2-methoxyphenyl)ethanone in lab experiments is its low solubility in water. This can make it difficult to dissolve 1-(4-Ethoxy-2-methoxyphenyl)ethanone in aqueous solutions, which may limit its applications in certain experiments.
未来方向
There are several future directions for the scientific research of 1-(4-Ethoxy-2-methoxyphenyl)ethanone. One direction is to investigate the potential of 1-(4-Ethoxy-2-methoxyphenyl)ethanone as a therapeutic agent for neurological disorders. Studies have shown that 1-(4-Ethoxy-2-methoxyphenyl)ethanone has neuroprotective effects, which make it a potential candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential of 1-(4-Ethoxy-2-methoxyphenyl)ethanone as a therapeutic agent for inflammatory diseases. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of rheumatoid arthritis and inflammatory bowel disease. Finally, further studies are needed to fully understand the mechanism of action of 1-(4-Ethoxy-2-methoxyphenyl)ethanone and its potential applications in cancer therapy.
Conclusion
In conclusion, 1-(4-Ethoxy-2-methoxyphenyl)ethanone is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. The synthesis of 1-(4-Ethoxy-2-methoxyphenyl)ethanone involves the reaction between 2-methoxy-4-ethoxybenzaldehyde and ethyl acetate in the presence of a catalyst. 1-(4-Ethoxy-2-methoxyphenyl)ethanone has been investigated for its potential therapeutic applications in various scientific studies, including its ability to inhibit the growth of cancer cells, its anti-inflammatory and antioxidant properties, and its neuroprotective effects. Although there are limitations to using 1-(4-Ethoxy-2-methoxyphenyl)ethanone in lab experiments, further research is needed to fully understand its potential applications in various areas of medicine.
合成方法
The synthesis of 1-(4-Ethoxy-2-methoxyphenyl)ethanone involves the reaction between 2-methoxy-4-ethoxybenzaldehyde and ethyl acetate in the presence of a catalyst. The reaction takes place under reflux conditions and yields 1-(4-Ethoxy-2-methoxyphenyl)ethanone as a yellow crystalline solid. This synthesis method has been optimized for high yield and purity and has been used in various scientific studies.
属性
CAS 编号 |
104296-18-6 |
|---|---|
产品名称 |
1-(4-Ethoxy-2-methoxyphenyl)ethanone |
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
1-(4-ethoxy-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H14O3/c1-4-14-9-5-6-10(8(2)12)11(7-9)13-3/h5-7H,4H2,1-3H3 |
InChI 键 |
YBNIVCKJINJQLS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C(=O)C)OC |
规范 SMILES |
CCOC1=CC(=C(C=C1)C(=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



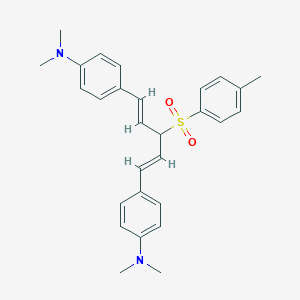
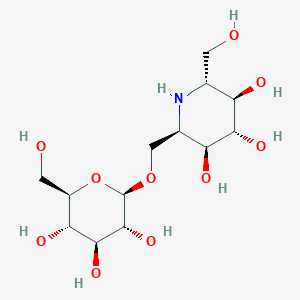
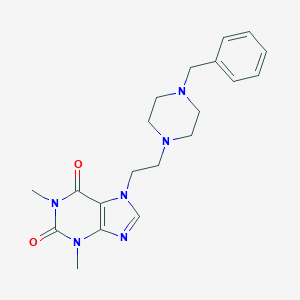
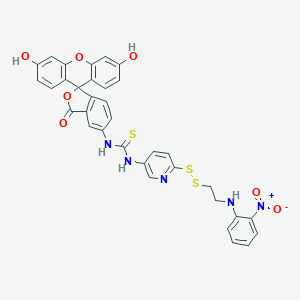
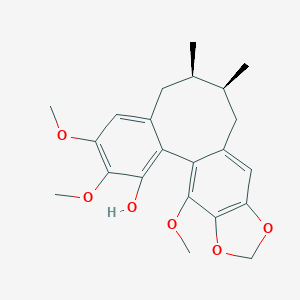
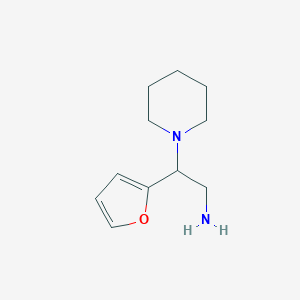
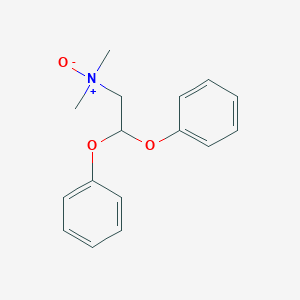
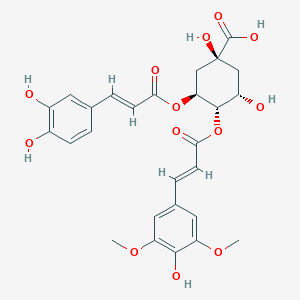
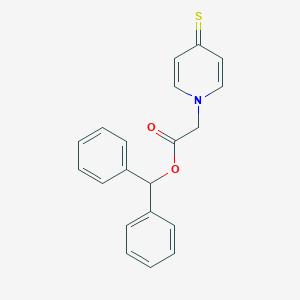
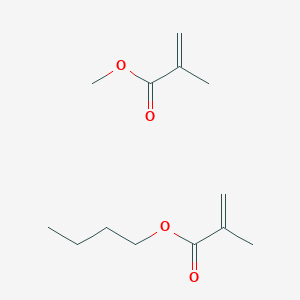
![Octreotide[reduced]](/img/structure/B12769.png)


